

## Arginyl-Histidine-NH2: A Technical Guide to Structure, Properties, and Synthesis

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Compound Name:	Arg-His-NH2	
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## Introduction

The dipeptide Arginyl-Histidine-NH2 (**Arg-His-NH2**) is a fascinating molecule for researchers in the fields of biochemistry, pharmacology, and drug development. Comprising the basic amino acids arginine and histidine with a C-terminal amide, this peptide possesses unique physicochemical properties that make it a candidate for various biological applications. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of Arginyl-Histidine-NH2, with a focus on quantitative data, detailed experimental protocols, and visualization of key concepts.

## **Structure and Physicochemical Properties**

The structure of Arginyl-Histidine-NH2 consists of an L-arginine residue linked to an L-histidine residue via a peptide bond, with the C-terminus of histidine being an amide. This amidation at the C-terminus removes the negative charge of the carboxyl group, significantly influencing the overall charge and isoelectric point of the molecule.

## **Chemical Structure**

The chemical structure of Arginyl-Histidine-NH2 is as follows:

• IUPAC Name: (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanamide



Molecular Formula: C12H22N8O2

Molecular Weight: 310.36 g/mol

## **Physicochemical Properties**

The physicochemical properties of Arginyl-Histidine-NH2 are summarized in the table below. It is important to note that while some properties are available for the non-amidated dipeptide (Arg-His), specific experimental data for the amidated form is limited. Therefore, some values are estimated based on the properties of the constituent amino acids and the effect of C-terminal amidation.

Property	Value (Arginyl- Histidine)	Estimated Value (Arginyl-Histidine- NH2)	Reference
Molecular Weight	311.34 g/mol	310.36 g/mol	[1]
Isoelectric Point (pl)	~10.0	> 10.5	Estimated
pKa (α-amino group)	~9.04	~9.0	[2]
pKa (Arginine side chain)	~12.48	~12.5	[2]
pKa (Histidine side chain)	~6.00	~6.0	[2]
Solubility in Water	High	High	[2][3]
LogP (calculated)	-4.7	More positive than -4.7	[1]

Note on Estimated Values: The isoelectric point (pI) of Arginyl-Histidine-NH2 is estimated to be higher than that of the free acid form because the removal of the negatively charged carboxyl group results in a more basic molecule. The LogP value is also expected to be slightly more positive (less negative) due to the removal of a charged group.

## **Biological Properties and Potential Applications**



Peptides containing arginine and histidine residues are known to possess a range of biological activities. The positively charged side chains of both amino acids at physiological pH play a crucial role in their interactions with biological membranes and macromolecules.

- Cell Penetration: Arginine-rich peptides are well-known for their ability to translocate across cell membranes, acting as cell-penetrating peptides (CPPs). The guanidinium group of arginine is key to this activity.
- Endosomal Escape: The imidazole ring of histidine has a pKa near physiological pH, allowing it to act as a "proton sponge".[4] In the acidic environment of the endosome, the imidazole group becomes protonated, leading to an influx of protons and counter-ions, which can cause osmotic swelling and rupture of the endosome, facilitating the release of cargo into the cytoplasm.[5]
- Enzyme Modulation: Peptides containing arginine and histidine can act as modulators of enzyme activity. For example, arginine is a substrate for arginase, and peptides containing this residue could potentially influence arginase-dependent signaling pathways.[6][7]
- Antimicrobial Activity: The cationic nature of these peptides can lead to interactions with negatively charged bacterial membranes, suggesting potential antimicrobial applications.

# Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of Arginyl-Histidine-NH2

Solid-phase peptide synthesis is the most common method for preparing peptides like Arginyl-Histidine-NH2. The following is a general protocol based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

#### Materials:

- Rink Amide resin
- Fmoc-His(Trt)-OH
- Fmoc-Arg(Pbf)-OH



- N,N-Dimethylformamide (DMF)
- Piperidine
- Dichloromethane (DCM)
- N,N'-Diisopropylcarbodiimide (DIC)
- Oxyma Pure
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water (H2O)
- · Diethyl ether

#### Protocol:

- Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- First Amino Acid Coupling (Histidine):
  - Dissolve Fmoc-His(Trt)-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
  - Add the coupling solution to the resin and shake for 2 hours.
  - Wash the resin with DMF and DCM.
- Fmoc Deprotection: Repeat step 2.
- Second Amino Acid Coupling (Arginine):
  - o Dissolve Fmoc-Arg(Pbf)-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.



- Add the coupling solution to the resin and shake for 2 hours.
- Wash the resin with DMF and DCM.
- Final Fmoc Deprotection: Repeat step 2.
- Cleavage and Deprotection:
  - Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).
  - Add the cleavage cocktail to the resin and shake for 2-3 hours.
  - Filter the resin and collect the filtrate.
- Precipitation and Purification:
  - Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
  - Centrifuge to pellet the peptide and decant the ether.
  - Wash the peptide pellet with cold ether.
  - Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.



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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Arginyl-Histidine-NH2.

## **Signaling Pathways**



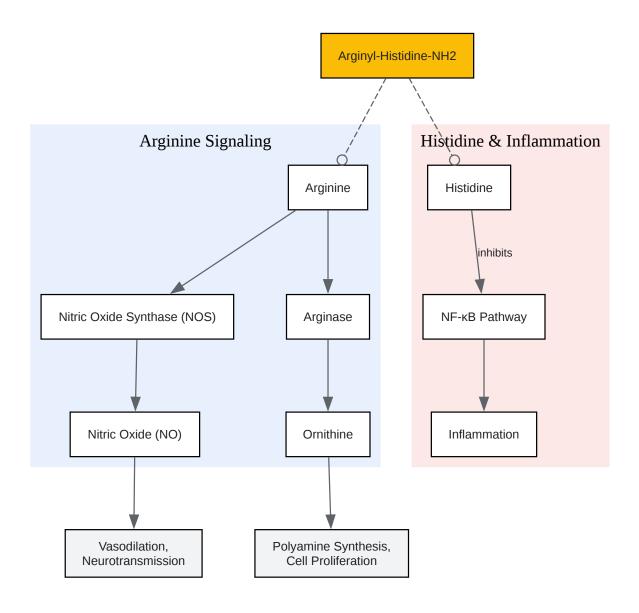




While specific signaling pathways directly modulated by the dipeptide Arginyl-Histidine-NH2 are not well-documented, the constituent amino acids are known to be involved in several important cellular signaling cascades.

- Arginine Metabolism and Signaling: Arginine is a substrate for nitric oxide synthase (NOS)
  and arginase. The nitric oxide (NO) produced by NOS is a critical signaling molecule in the
  cardiovascular and nervous systems. Arginase competes with NOS for arginine and is
  involved in pathways related to cell proliferation and wound healing.[6]
- Histidine and Inflammatory Signaling: Histidine can influence inflammatory responses. Both arginine and histidine have been shown to inhibit the NF-kB signaling pathway, a key regulator of inflammation.[5]





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Caption: Potential signaling pathways influenced by the constituent amino acids of **Arg-His-NH2**.

## Conclusion

Arginyl-Histidine-NH2 is a dipeptide with significant potential for biological and pharmaceutical research. Its cationic nature, conferred by the arginine and histidine side chains, and the presence of a C-terminal amide, suggest a range of interesting properties, including cell penetration and endosomal escape capabilities. The well-established methods of solid-phase



peptide synthesis allow for its efficient and high-purity production. Further investigation into the specific biological activities and mechanisms of action of this dipeptide is warranted to fully explore its therapeutic and research potential.

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